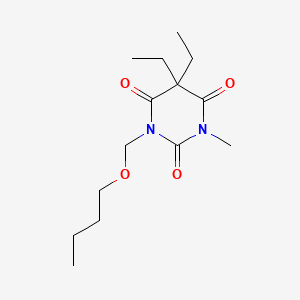
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- is a heterocyclic organic compound belonging to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with butoxymethyl, diethyl, and methyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- typically involves multi-step reactions. One common method includes the Claisen-Schmidt condensation to form a chalcone derivative, followed by Michael addition with 1,3-dimethylbarbituric acid . The reaction conditions often involve the use of triethylamine as a catalyst and ammonium chloride to facilitate the cyclocondensation process .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the positions of the pyrimidine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyrimidine oxides, while substitution reactions can introduce various functional groups into the pyrimidine ring .
科学研究应用
2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- has several scientific research applications:
Medicinal Chemistry: It is explored for its potential therapeutic properties, including antihypertensive, anti-HIV, and antitumor activities.
Material Science: The compound’s unique structure makes it a candidate for studying supramolecular chemistry and hydrogen bonding.
Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, contributing to the development of novel materials and drugs.
作用机制
The mechanism of action of 2,4,6(1H,3H,5H)-Pyrimidinetrione, 1-(butoxymethyl)-5,5-diethyl-3-methyl- involves its interaction with specific molecular targets and pathways. For instance, it may act as a calcium channel modulator, influencing cellular processes by binding to calcium channels and altering their function . The exact pathways and molecular targets can vary depending on the specific application and context of use.
相似化合物的比较
Similar Compounds
1,3-Dimethylbarbituric Acid: Shares a similar pyrimidine core structure and is used in similar synthetic applications.
2,4,6-Tri-substituted-1,3,5-Triazines: These compounds have a triazine ring and exhibit similar chemical reactivity and applications in material science.
Uniqueness
Its butoxymethyl, diethyl, and methyl groups provide distinct steric and electronic effects, making it a valuable compound for targeted research and development .
属性
CAS 编号 |
50884-86-1 |
|---|---|
分子式 |
C14H24N2O4 |
分子量 |
284.35 g/mol |
IUPAC 名称 |
1-(butoxymethyl)-5,5-diethyl-3-methyl-1,3-diazinane-2,4,6-trione |
InChI |
InChI=1S/C14H24N2O4/c1-5-8-9-20-10-16-12(18)14(6-2,7-3)11(17)15(4)13(16)19/h5-10H2,1-4H3 |
InChI 键 |
RJEBPDNBRDCCJZ-UHFFFAOYSA-N |
规范 SMILES |
CCCCOCN1C(=O)C(C(=O)N(C1=O)C)(CC)CC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


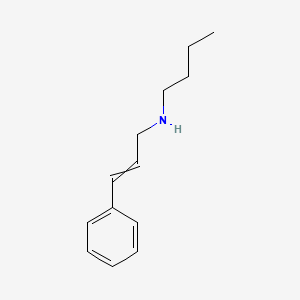
![2-(2-(Bromomethyl)-6-azaspiro[3.4]octan-6-yl)ethanol](/img/structure/B13963164.png)
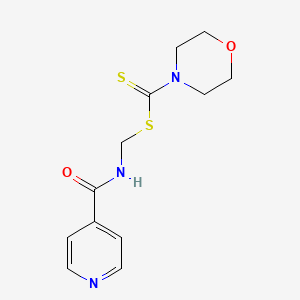
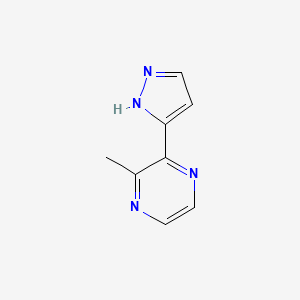

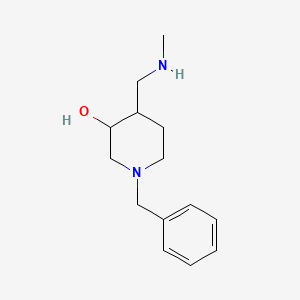
![3,5-Diiodo-2-[(3-propoxybenzoyl)carbamothioylamino]benzoic acid](/img/structure/B13963202.png)
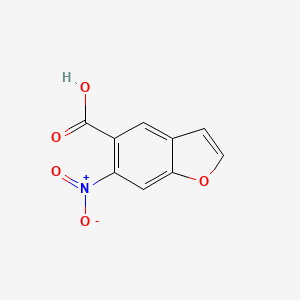

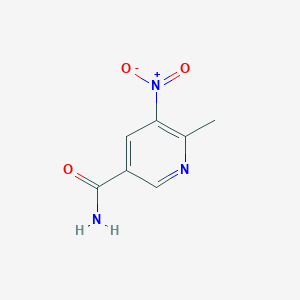
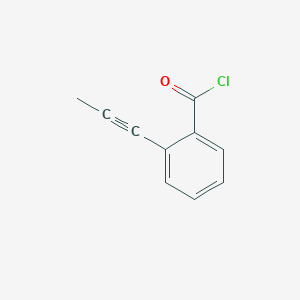


![(4-Methoxythieno[3,2-d]pyrimidin-7-yl)methanamine](/img/structure/B13963244.png)
